![molecular formula C24H19BrN2O3 B12444421 2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of acylhydrazides. This compound is characterized by the presence of bromonaphthalene and naphthalene moieties, which are linked through an acetohydrazide bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide typically involves the following steps:
Preparation of 1-bromonaphthalen-2-yl acetate: This intermediate can be synthesized by reacting 1-bromonaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the hydrazide: The 1-bromonaphthalen-2-yl acetate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with naphthalen-1-yl acetic acid: Finally, the hydrazide is coupled with naphthalen-1-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.
Substitution: Compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of electroluminescent devices and other advanced materials.
Mecanismo De Acción
The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
- N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide
- 2-bromo-1-(naphthalen-2-yl)ethan-1-ol
Uniqueness
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of bromonaphthalene and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H19BrN2O3 |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-naphthalen-1-ylacetohydrazide |
InChI |
InChI=1S/C24H19BrN2O3/c25-24-20-11-4-2-7-17(20)12-13-21(24)30-15-23(29)27-26-22(28)14-18-9-5-8-16-6-1-3-10-19(16)18/h1-13H,14-15H2,(H,26,28)(H,27,29) |
Clave InChI |
XDAIXFMDZAXUDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


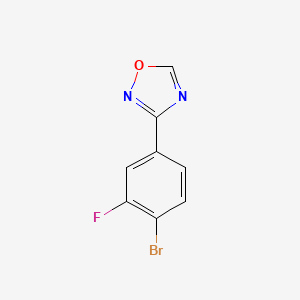
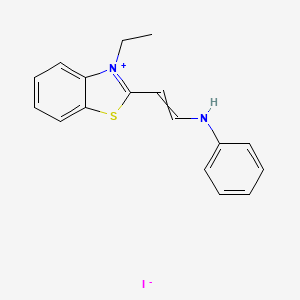
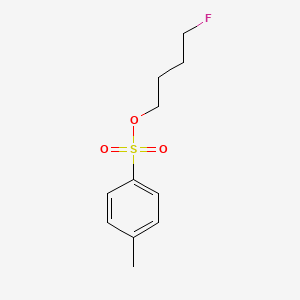
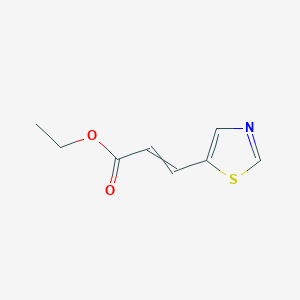

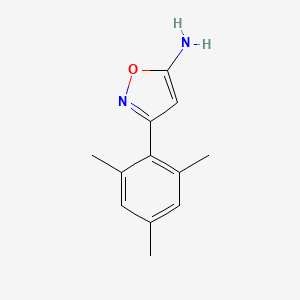
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)

![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)
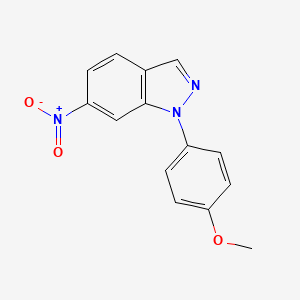
![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)
